Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

概要

説明

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride is a complex compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique properties and its ability to act as a catalyst in numerous chemical processes.

準備方法

The synthesis of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves several steps. The preparation typically starts with the reaction of ditert-butylphosphinite with palladium chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

化学反応の分析

Ligand Exchange and Stability

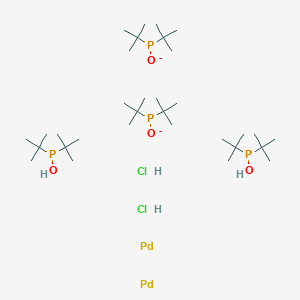

Monomeric arylpalladium(II) halide complexes featuring tri-tert-butylphosphine ligands demonstrate stability through agostic interactions. For example:

-

Complex 1 (1-adamantyl-phenylpalladium bromide) exhibits a Pd–H distance of 2.26(3) Å via X-ray diffraction, supported by computational studies (Wiberg bond indices confirm weak M–H–C interactions) .

-

Addition of 2-adamantyl-di-tert-butylphosphine to 1 induces ligand substitution, forming 2 with altered steric and electronic properties .

-

Excess P(t-Bu)₃ displaces the aryl bromide ligand, generating Pd[P(t-Bu)₃]₂ and free aryl bromide .

Catalytic Cross-Coupling Reactions

These complexes efficiently mediate cross-coupling reactions under mild conditions:

Key Findings :

-

Complex 1 reacts with amines, boronic acids, and alkoxides to form C–N, C–C, and C–O bonds, respectively .

-

Styrene coupling with 1 produces stilbene, highlighting its utility in alkene functionalization .

Polymerization Catalysis

The [(tBuXPhos)Pd(Me)(BArF)] complex (BArF = tetrakis(3,5-trifluoromethylphenyl)borate) catalyzes living polymerization of propargyl derivatives:

| Monomer | Polymer Mn (kDa) | PDI | Functional Group Tolerance |

|---|---|---|---|

| Propargyl benzoyl ester | 5–15 | 1.4–2.1 | High (acetyl, ether, alcohol) |

| Benzyl acetylene | 8–12 | 1.6–1.8 | Compatible with aryl groups |

Mechanistic Insight :

-

X-ray analysis reveals weak η⁶-interactions between the Pd center and the triisopropylaryl group, enhancing stability during chain propagation .

Reactivity with Nucleophiles

Stoichiometric reactions of arylpalladium complexes highlight their role as intermediates:

科学的研究の応用

Catalytic Activity in Cross-Coupling Reactions

Ditert-butylphosphinite complexes are primarily utilized as catalysts in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions include:

- Suzuki-Miyaura Coupling: This reaction allows for the coupling of boronic acids with various electrophiles, facilitating the formation of biaryl compounds. The use of ditert-butylphosphinite enhances the efficiency and selectivity of this process .

- Heck Reaction: In this reaction, alkenes react with aryl halides to form substituted alkenes. The palladium complex serves as a catalyst that significantly improves yields .

- Buchwald-Hartwig Coupling: This method is used to form amine products from aryl halides and amines. The presence of ditert-butylphosphinite increases the reaction rates and yields .

Pharmaceutical Synthesis

The versatility of ditert-butylphosphinite complexes extends to pharmaceutical applications. They facilitate the synthesis of complex organic molecules that are crucial for drug development. For instance:

- The synthesis of heterocyclic compounds often employs these catalysts to achieve high yields of desired products while maintaining functional group integrity .

Material Science

In material science, ditert-butylphosphinite-palladium complexes have been explored for their potential in creating advanced materials through polymerization processes. Their ability to catalyze reactions under mild conditions makes them suitable for developing new polymers with specific properties .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the efficacy of dichlorobis(di-tert-butylphenylphosphine)palladium(II) in Suzuki-Miyaura reactions involving heteroaryl chlorides. The results indicated that this catalyst system provided excellent yields (up to 95%) under optimized conditions, showcasing its practical utility in synthetic organic chemistry .

Case Study 2: Synthesis of Biologically Active Compounds

Research involving the synthesis of biologically active compounds highlighted the role of ditert-butylphosphinite in improving reaction selectivity and reducing by-products during amine coupling reactions. This study reported a significant increase in product purity when using this catalyst compared to traditional methods .

Comparative Data Table

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | Up to 95% | Mild conditions |

| Heck Reaction | Palladium dichloride with ditert-butylphosphinite | High | Elevated temperatures |

| Buchwald-Hartwig | Ditert-butylphosphinite-palladium complex | >90% | Room temperature |

作用機序

The mechanism of action of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves its ability to act as a catalyst in chemical reactions. The palladium center plays a crucial role in facilitating the transfer of electrons and the formation of new chemical bonds. This compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the reaction rate and selectivity .

類似化合物との比較

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride can be compared with other similar compounds, such as:

生物活性

Ditert-butylphosphinite and its corresponding palladium complex, ditert-butylphosphinous acid palladium dihydrochloride, are important compounds in organometallic chemistry. Their biological activity, particularly in catalysis and potential therapeutic applications, has garnered attention in recent research. This article aims to explore the biological activity of these compounds, focusing on their mechanisms, applications, and relevant case studies.

- Molecular Formula : C12H24Cl2P2Pd

- Molecular Weight : 352.48 g/mol

- Appearance : Solid, often used as a catalyst in various organic reactions.

Biological Activity Overview

The biological activity of ditert-butylphosphinite and its palladium complex primarily revolves around their catalytic properties in organic synthesis. They play a crucial role in cross-coupling reactions, which are fundamental in pharmaceutical development and materials science.

Catalytic Mechanisms

- Cross-Coupling Reactions : The palladium complex is effective in facilitating reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are vital for forming carbon-carbon bonds, essential in synthesizing complex organic molecules.

- Functional Group Tolerance : The ditert-butylphosphine ligands exhibit excellent tolerance to various functional groups, making them versatile catalysts in synthetic organic chemistry .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the utility of ditert-butylphosphinite in the synthesis of biologically active compounds through palladium-catalyzed cross-coupling reactions. The reaction conditions were optimized to achieve high yields of products with significant biological activity. For instance, the use of this catalyst resulted in a 90% conversion rate when applied to the synthesis of a key intermediate for an anti-cancer drug .

Case Study 2: Mechanistic Insights

Research investigating the mechanistic pathways of ditert-butylphosphinite in palladium-catalyzed reactions revealed that the ligand's steric bulk significantly influences the reaction kinetics and product selectivity. This insight is critical for designing more efficient catalysts tailored for specific reactions .

Data Tables

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Ditert-butylphosphinite-PdCl2 | 90 | Room temperature, 12 hours |

| Stille Coupling | Ditert-butylphosphinite-PdCl2 | 85 | 100 °C, 6 hours |

| Heck Reaction | Ditert-butylphosphinite-PdCl2 | 92 | Reflux in ethanol |

特性

IUPAC Name |

ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNABTRGRXAOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H76Cl2O4P4Pd2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386706-31-6 | |

| Record name | Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。